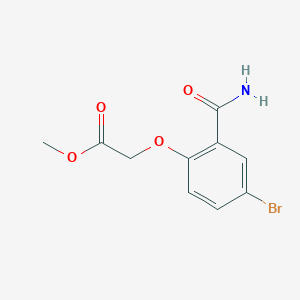

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate

描述

Fundamental Structural Properties

The molecular architecture of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate exhibits a complex three-dimensional arrangement characterized by specific bond lengths, angles, and conformational preferences. Crystallographic analysis of related brominated phenoxy compounds has provided valuable insights into the structural parameters expected for this compound. Studies on structurally similar compounds such as (E)-4-bromo-2-[(phenylimino)methyl]phenol have demonstrated that brominated aromatic systems exhibit distinctive crystallographic properties. The dihedral angles between aromatic ring planes in related bromo-substituted compounds typically range from 1.8 to 45.6 degrees, indicating significant conformational flexibility depending on substitution patterns.

The carbamoyl functional group at the 2-position introduces additional structural complexity through potential hydrogen bonding interactions. Research on carbamoyl-containing compounds has shown that the carbamoyl nitrogen typically exhibits sp2 hybridization with carbon-nitrogen bond lengths of approximately 1.28-1.35 Angstroms. The presence of both electron-withdrawing bromo and electron-donating carbamoyl substituents creates an interesting electronic environment that influences the overall molecular geometry. Crystallographic studies on related phenoxyacetate derivatives have revealed that the phenoxy-acetate linkage typically adopts specific conformational preferences that minimize steric interactions while optimizing electronic conjugation.

The brominated aromatic system contributes significantly to the overall structural stability through halogen bonding interactions. Analysis of crystal structures containing 4-bromo substituted aromatic rings has demonstrated that bromine atoms can participate in intermolecular interactions with distances ranging from 3.2 to 3.8 Angstroms. These interactions often lead to specific packing arrangements in the solid state that influence physical properties such as melting point, solubility, and crystal stability. The methyl acetate moiety provides additional conformational degrees of freedom, with the ester carbonyl group capable of adopting various orientations relative to the aromatic plane.

属性

IUPAC Name |

methyl 2-(4-bromo-2-carbamoylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-15-9(13)5-16-8-3-2-6(11)4-7(8)10(12)14/h2-4H,5H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHNFRUVWLUXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate typically involves the reaction of 4-bromo-2-nitrophenol with methyl chloroacetate in the presence of a base, followed by reduction of the nitro group to an amine and subsequent carbamoylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反应分析

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbamoyl group can be reduced to an amine.

Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.

Common reagents used in these reactions include sodium borohydride for reductions, and halogenating agents for substitutions . Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: This compound serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in developing new chemical entities .

- Reactivity Studies: The presence of the bromine atom enables specific nucleophilic substitutions, which are pivotal in chemical research and development .

2. Biology:

- Enzyme Inhibition Studies: this compound is utilized in biological research to study enzyme interactions and inhibition mechanisms. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors .

- Protein Interaction Research: The compound has been employed in studies focusing on protein interactions, which are fundamental to many biological processes .

3. Medicine:

- Therapeutic Potential: Research indicates that this compound may have applications in drug development, particularly in targeting specific diseases through its interaction with biological molecules . For instance, it has been implicated in studies related to cancer treatment by modulating biochemical pathways associated with tumor growth .

- Pharmaceutical Compositions: this compound is being investigated for its potential use in pharmaceutical formulations aimed at treating various conditions, including cancers where tryptophan metabolism plays a critical role .

4. Industry:

- Specialty Chemicals Production: The compound is also used in the production of specialty chemicals and materials that require specific reactivity profiles . Its versatility makes it suitable for various industrial applications.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibitors, this compound demonstrated significant inhibition of certain metabolic enzymes, suggesting its potential as a therapeutic agent against metabolic disorders .

Case Study 2: Cancer Research

Research exploring the role of tryptophan metabolism in tumors identified this compound as a promising candidate for inhibiting tumor growth through modulation of tryptophan catabolism pathways .

作用机制

The mechanism of action of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action depend on the specific biological context and the target molecules .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Research Findings and Industrial Relevance

Pharmaceutical Intermediates :

Material Science :

- Methyl acetate derivatives (e.g., CAS 102066-01-3) are explored as eco-friendly solvents, aligning with trends to replace acetone and ethyl acetate .

生物活性

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 288.09 g/mol. The compound features a bromine atom at the para position of a phenoxy group, which is linked to an acetate moiety and a carbamoyl group at the ortho position. This structural configuration is critical for its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 5-bromo-2-hydroxy-benzamide with methyl or ethyl α-halogenated acid esters. The resulting compounds are analyzed using modern physicochemical methods such as FTIR, -NMR, -NMR, and mass spectrometry (MS) to confirm their structures and purity .

Preliminary studies suggest that this compound may interact with specific biological targets, particularly enzymes or receptors involved in inflammatory pathways. The presence of the bromine atom and the carbamoyl group may enhance its lipophilicity and metabolic stability, potentially improving its bioavailability .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Methyl (4-bromo-2-formylphenoxy)acetate | Contains a formyl group instead of carbamoyl | Potentially different reactivity |

| Methyl 2-carbamoylphenylacetate | Lacks bromine substitution | May exhibit different biological activity |

| Methyl (3-bromo-2-carbamoylphenoxy)acetate | Bromine at the meta position | Different steric effects |

This compound stands out due to its specific combination of functional groups and bromination pattern, which may influence both its chemical reactivity and biological activity compared to these similar compounds .

Case Studies

While direct case studies specifically focusing on this compound are scarce, the following insights can be drawn from related research:

- CARM1 Inhibitors : Research on small molecule inhibitors targeting CARM1 has shown that compounds with similar structural motifs can effectively downregulate methylation processes associated with cancer cell proliferation. Such findings highlight the potential therapeutic applications of this compound in oncology .

- Electrochemical Applications : The compound has been studied for its electrochemical properties, particularly in the reduction processes involving carbon cathodes. This aspect opens avenues for exploring its application in electrochemical sensors or energy storage devices .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (4-bromo-2-carbamoyl-phenoxy)acetate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves bromination of a phenolic precursor followed by carbamoylation and esterification. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize side reactions.

- Carbamoylation : Introduce the carbamoyl group via reaction with urea or carbamoyl chloride in the presence of a base (e.g., K₂CO₃).

- Esterification : Employ methyl chloroacetate with a coupling agent (e.g., DCC/DMAP) to form the ester bond.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Yields >60% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H/¹³C NMR to confirm the bromine substitution pattern (e.g., deshielding at δ 7.2–7.8 ppm for aromatic protons) and ester/carbamoyl groups.

- Mass Spectrometry (HRMS) : ESI-HRMS for exact mass verification (expected [M+H]⁺ ~316–318 amu).

- HPLC/GC-MS : For purity assessment (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the ester and carbamoyl groups.

- Handling : Use glove boxes for moisture-sensitive steps. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential bromine-related toxicity .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) show:

- Electrophilicity : The C–Br bond’s σ* orbital energy (–2.5 eV) makes it susceptible to oxidative addition with Pd(0) catalysts.

- Steric Effects : The carbamoyl group at the 2-position may hinder coupling at the 4-bromo site, requiring bulky ligands (e.g., SPhos) to enhance reactivity. Validate with kinetic studies (e.g., monitoring via in situ IR) .

Q. What crystallographic strategies resolve ambiguities in the molecular structure of this compound?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. The bromine atom’s high electron density aids in phasing.

- Validation : Check for R-factor convergence (<5%) and Hirshfeld surface analysis to confirm hydrogen bonding between carbamoyl and ester groups .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the carbamoyl group as a hydrogen bond donor. Parameterize the bromine’s van der Waals radius (1.85 Å) for accurate ligand-receptor binding.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of interactions (e.g., with kinase domains).

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities (ΔG < –8 kcal/mol suggests strong inhibition) .

Q. How to address contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer : Cross-validate using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。